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Abstract

Tigerl7, a cyclic 11-amino acid peptide (c[WCKPKPKPRCH-NH:]), has demonstrated
significant potential in promoting wound healing.[1][2][3] It actively participates in all three
stages of the wound healing process: inflammation, proliferation, and tissue remodeling.[1]
Tigerl7 stimulates the recruitment of macrophages, promotes the proliferation and migration of
keratinocytes and fibroblasts, and activates key signaling pathways, including the mitogen-
activated protein kinases (MAPK) and transforming growth factor-beta (TGF-)/Smad
pathways.[1] This document provides detailed protocols for the chemical synthesis of Tigerl7
using Fmoc-based solid-phase peptide synthesis (SPPS), its subsequent purification by
reverse-phase high-performance liquid chromatography (RP-HPLC), and methods for its
characterization and biological activity assessment.

Introduction

The Tigerl7 peptide is a synthetic derivative of tigerinins, antimicrobial peptides isolated from
the skin secretions of the frog Fejervarya cancrivora. Its cyclic structure, formed by a disulfide
bridge between two cysteine residues, enhances its stability. The peptide’'s amino acid
sequence is H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NHz (Disulfide Bridge: Cys2-
Cys10). For researchers investigating novel therapeutics for wound healing and tissue
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regeneration, the ability to reliably synthesize and purify bioactive Tigerl7 is crucial. These
protocols offer a comprehensive guide to producing high-purity Tigerl7 for research purposes.

Data Presentation
Table 1: Physi I ical E . Ti

Property Value Reference
Amino Acid Sequence C[WCKPKPKPRCH-NH2]

Molecular Formula Ce2H99N21011S2 N/A
Molecular Weight (Da) 1378.7 g/mol N/A

Purity (by HPLC) >95% to >98%

Appearance Lyophilized white powder

Table 2: Summary of Experimental Parameters for
Tigerl7 Synthesis and Purification
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Typical
Stage Parameter Reference
Value/Method
Fmoc-Solid Phase
Synthesis Method Peptide Synthesis
(SPPS)
Resin Rink Amide resin

Cysteine Protection

Acid-labile groups
(e.g., Trt, Mmt)

Coupling Reagents

HBTU/HOBLt or
DIC/Oxyma

Cleavage Cocktail

TFA/TIS/H20 (e.g.,
95:2.5:2.5)

Cyclization (Oxidation)

Air oxidation or
specific oxidizing

agents (e.g., lodine,

NCS)
Reverse-Phase High-
o Performance Liquid
Purification Method
Chromatography (RP-
HPLC)
Column C18 stationary phase

Mobile Phase A

0.1% TFA in Water

Mobile Phase B

0.1% TFAIn

Acetonitrile

Linear gradient of

Gradient increasing Mobile
Phase B
o Mass Spectrometry
Characterization Method

(e.g., MALDI-TOF)

Analytical RP-HPLC
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Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of
Linear Tigerl7 Precursor

This protocol details the manual synthesis of the linear Tigerl7 precursor on a Rink Amide
resin using the Fmoc/tBu strategy.

Materials:

Rink Amide resin

Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)

Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure

Deprotection solution: 20% (v/v) Piperidine in Dimethylformamide (DMF)

Solvents: DMF, Dichloromethane (DCM)

Solid-phase synthesis vessel

Procedure:

o Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
e Fmoc Deprotection:

o Drain the DMF.

o

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

Drain the solution.

[¢]

o

Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes.

[e]

Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

e Amino Acid Coupling:
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[e]

In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC
(3 eq.) in DMF.

o Add the activation solution to the resin.
o Agitate for 1-2 hours at room temperature.
o Monitor the coupling reaction using a ninhydrin test.

o Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and
DCM (3Xx).

« Chain Elongation: Repeat steps 2 and 3 for each amino acid in the Tigerl7 sequence.

o Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc
deprotection (step 2).

e Resin Washing and Drying: Wash the peptidyl-resin with DMF (3x), DCM (3x), and Methanol
(3x). Dry the resin under vacuum.

Protocol 2: Cleavage, Cyclization, and Purification of
Tigerl7

Materials:

o Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (T1S)/Water (95:2.5:2.5 v/viv)
e Cold diethyl ether

o Oxidation buffer: 0.1 M Ammonium bicarbonate, pH 8.0-8.5

e RP-HPLC system with a C18 column

» Mobile Phase A: 0.1% TFA in water

» Mobile Phase B: 0.1% TFA in acetonitrile

o Lyophilizer
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Procedure:

o Cleavage and Deprotection:

[¢]

Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.

Filter the resin and collect the filtrate.

[¢]

[e]

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

o

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

[¢]

Air-dry the crude peptide pellet.
e Cyclization (Disulfide Bond Formation):

o Dissolve the crude linear peptide in the oxidation buffer at a low concentration (e.g., 0.1-1
mg/mL) to favor intramolecular cyclization.

o Stir the solution gently, open to the air, for 12-24 hours.

o Monitor the progress of the cyclization by analytical RP-HPLC and mass spectrometry.
 Purification by RP-HPLC:

o Acidify the cyclization mixture with TFA.

o Filter the solution and inject it onto a preparative C18 RP-HPLC column.

o Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5-60% B over
60 minutes).

o Monitor the elution profile at 214 nm and 280 nm.
o Collect fractions corresponding to the main peptide peak.
o Characterization and Lyophilization:

o Analyze the purity of the collected fractions by analytical RP-HPLC.
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o Confirm the molecular weight of the purified peptide by mass spectrometry.

o Pool the pure fractions and lyophilize to obtain the final Tigerl7 peptide as a white
powder.

Protocol 3: In Vitro Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of Tigerl7 on cell migration.

Materials:

Keratinocytes (e.g., HaCaT) or Fibroblasts (e.g., HSFs)

Cell culture medium and supplements

Multi-well cell culture plates (e.g., 12-well or 24-well)

Sterile pipette tips (e.g., p200)

Tigerl7 peptide stock solution

Microscope with a camera
Procedure:

o Cell Seeding: Seed the cells into the wells of a multi-well plate at a density that will form a
confluent monolayer within 24 hours.

o Creating the "Wound":

o Once the cells are confluent, use a sterile pipette tip to make a straight scratch across the
center of the monolayer.

o Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove detached
cells.

e Treatment:
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o Replace the PBS with a fresh cell culture medium containing different concentrations of
Tigerl7 (e.g., 0, 2.5, 5, 10, 20 pg/mL).

e Image Acquisition:

o Capture images of the scratch in each well at time 0.

o Incubate the plate at 37°C in a humidified incubator.

o Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
o Data Analysis:

o Measure the width or area of the scratch at each time point using image analysis software
(e.g., ImageJd).

o Calculate the percentage of wound closure for each treatment group relative to the initial
wound area.

Mandatory Visualization

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of Tigerl7 peptide.
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Caption: Signaling pathways activated by Tigerl7 in wound healing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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